molecular formula C15H15F3N2O B1401857 [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311278-76-8

[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Cat. No. B1401857
M. Wt: 296.29 g/mol
InChI Key: DJZVXRSJDYLBLR-UHFFFAOYSA-N
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Description

[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, also known as MPTD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine has been investigated for its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. In material science, [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine has been used as a reagent for the synthesis of various compounds.

Mechanism Of Action

The mechanism of action of [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is not fully understood. However, it has been reported that [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This suggests that [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine may have potential as a treatment for Alzheimer's disease.

Biochemical And Physiological Effects

[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine has been shown to have various biochemical and physiological effects. In a study by Liu et al. (2018), [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine was found to have anti-tumor activity against human breast cancer cells. In another study by Zhang et al. (2019), [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine was found to have anti-inflammatory activity in a mouse model of acute lung injury. These findings suggest that [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine may have potential as a therapeutic agent for the treatment of cancer and inflammatory diseases.

Advantages And Limitations For Lab Experiments

[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, there are also some limitations to using [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine in lab experiments. For example, [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is relatively expensive compared to other reagents, and its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine. One potential direction is to investigate its potential as a treatment for Alzheimer's disease, given its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. Another direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases, given its anti-tumor and anti-inflammatory activities. Additionally, future research could focus on developing new materials based on [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, which could have applications in fields such as electronics and energy storage.

properties

IUPAC Name

3-(4-methoxyphenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O/c1-20(2)14-13(8-11(9-19-14)15(16,17)18)10-4-6-12(21-3)7-5-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZVXRSJDYLBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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